molecular formula C3H9ClN2OS B1660987 L-cysteineamide hydrochloride CAS No. 867-85-6

L-cysteineamide hydrochloride

Cat. No.: B1660987
CAS No.: 867-85-6
M. Wt: 156.64 g/mol
InChI Key: JTGAPYODKVUSBT-UHFFFAOYSA-N
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Description

L-cysteineamide hydrochloride: is a derivative of the amino acid L-cysteine. It is characterized by the presence of an amide group (-CONH2) and a hydrochloride salt form. The compound has a molecular formula of C3H9ClN2OS and a molecular weight of 156.634 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: L-cysteineamide hydrochloride can be synthesized through the amidation of L-cysteine. The process involves the reaction of L-cysteine with ammonia or an amine in the presence of a coupling agent such as carbodiimide. The reaction is typically carried out in an aqueous or organic solvent under controlled temperature and pH conditions to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound often involves fermentation processes using genetically engineered microorganisms. These microorganisms are capable of producing L-cysteine, which is then converted to L-cysteineamide through chemical or enzymatic reactions. The final product is purified and crystallized to obtain the hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions: L-cysteineamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

L-cysteineamide hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of L-cysteineamide hydrochloride involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

L-cysteineamide hydrochloride can be compared with other similar compounds, such as:

Uniqueness: this compound is unique due to its amide group, which imparts distinct chemical properties and biological activities compared to other L-cysteine derivatives. Its ability to inhibit tyrosinase and modulate melanin synthesis makes it particularly valuable in dermatological research and applications .

Properties

IUPAC Name

2-amino-3-sulfanylpropanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8N2OS.ClH/c4-2(1-7)3(5)6;/h2,7H,1,4H2,(H2,5,6);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTGAPYODKVUSBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)N)N)S.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70333695
Record name L-cysteineamide hydrochloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

867-85-6
Record name Propanamide, 2-amino-3-mercapto-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=867-85-6
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Record name NSC 121351
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Record name NSC121351
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Record name L-cysteineamide hydrochloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-3-sulfanylpropanamide hydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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